Formamidine Hydrobromide (FABr, >99.99% trace metals, H2O
Formamidine Hydrobromide (FABr, CAS 146958-06-7) is a high-purity organohalide salt fundamentally utilized as a core precursor in the synthesis of formamidinium lead bromide (FAPbBr3) and mixed-halide perovskite optoelectronics . In procurement contexts, ultra-dry (water <100 ppm) and high-purity (>99.99% trace metals basis) grades of FABr are prioritized to ensure reproducible crystallization kinetics and minimize non-radiative recombination centers in the resulting films. Unlike generic organic salts, FABr is specifically selected to engineer the lattice parameter and optical properties of perovskite absorbers, making it an indispensable material for researchers and manufacturers scaling next-generation photovoltaics and light-emitting diodes (LEDs).
Generic substitution of FABr with closely related analogs fundamentally alters the optoelectronic and structural properties of the target device. Substituting FABr with Formamidine Hydroiodide (FAI) results in a narrow-bandgap perovskite (~1.48 eV) that is entirely unsuitable for the wide-bandgap top cells required in tandem solar architectures [1]. Attempting to use Methylammonium Bromide (MABr) as an alternative introduces severe thermal stability limitations, as the methylammonium cation is highly volatile and prone to degradation under standard operating temperatures [2]. Furthermore, utilizing Formamidine Acetate requires secondary halogenation with hydrobromic acid during synthesis, a step that introduces stoichiometric variability, excess moisture, and processing complexity that invariably degrades the final film quality.
The primary procurement driver for FABr is its ability to widen the optical bandgap of perovskite absorbers. When FABr is used to synthesize FAPbBr3, the resulting material exhibits an energy bandgap of approximately 2.23 eV to 2.40 eV, compared to the ~1.48 eV bandgap produced when using FAI to form FAPbI3 . This specific bandgap range is critical for current-matching in multi-junction architectures.
| Evidence Dimension | Optical Bandgap |
| Target Compound Data | ~2.23 eV (FAPbBr3 derived from FABr) |
| Comparator Or Baseline | ~1.48 eV (FAPbI3 derived from FAI) |
| Quantified Difference | ~0.75 eV increase in bandgap |
| Conditions | Thin-film perovskite solar cell absorber layer |
Enables the fabrication of wide-bandgap top cells that are strictly required for high-efficiency perovskite-silicon tandem solar cells.
Formamidinium-based perovskites synthesized via FABr demonstrate significantly higher chemical and thermal stability than their methylammonium counterparts. FAPbBr3 nanocrystals and films maintain structural integrity at elevated temperatures, whereas MAPbBr3 (derived from MABr) suffers from rapid degradation due to the higher volatility and hygroscopicity of the methylammonium cation[1].
| Evidence Dimension | Chemical and Thermal Stability |
| Target Compound Data | Stable FAPbBr3 lattice with high resistance to thermal degradation |
| Comparator Or Baseline | MAPbBr3 (MABr-derived) exhibiting rapid thermal degradation |
| Quantified Difference | Significant reduction in cation volatilization at operating temperatures |
| Conditions | Nanocrystal and thin-film thermal stress testing |
Prevents premature device failure and allows manufacturers to utilize higher-temperature annealing protocols during fabrication.
Beyond bulk precursor use, evaporated FABr is utilized as a highly effective surface passivation layer. Depositing FABr onto pre-formed perovskite layers fills surface vacancies and significantly reduces non-radiative recombination, directly improving the fill factor of the photovoltaic cell compared to untreated baseline devices [1].
| Evidence Dimension | Device Fill Factor and Defect Density |
| Target Compound Data | Evaporated FABr passivation layer applied |
| Comparator Or Baseline | Untreated perovskite surface |
| Quantified Difference | Measurable increase in fill factor and reduction in residual PbI2 |
| Conditions | Co-evaporation method and surface modification of PSCs |
Provides a dual-use procurement justification, allowing buyers to use the same high-purity compound for both bulk synthesis and critical interface passivation.
FABr is the definitive precursor choice for tuning the bandgap of mixed-halide perovskites (FAPb(I,Br)3) or pure FAPbBr3 to the ~2.23 eV range. This is essential for the top cell in tandem architectures, where FAI alone cannot provide the necessary optical transparency for the bottom silicon cell .
Due to its superior chemical stability compared to MABr, FABr is heavily procured for synthesizing FAPbBr3 nanocrystals. These nanocrystals exhibit narrow full-width at half-maximum (FWHM) emission spectra, making them ideal for high-efficiency, stable green light-emitting diodes and optically pumped lasers [1].
High-purity, low-water FABr is utilized in thermal evaporation systems to deposit ultra-thin passivation layers on top of existing perovskite films. This process heals surface defects, minimizes non-radiative recombination, and boosts the overall fill factor of the final photovoltaic device[2].
Irritant